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Compound of Interest

Compound Name: 3-Oxetanemethanol

Cat. No.: B038632

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 3-Oxetanemethanol (CAS No. 6246-06-6). While detailed, experimentally-derived
spectroscopic data for 3-Oxetanemethanol is not readily available in the public domain, this
document outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The
guide also includes a summary of its known physical and chemical properties.

Physicochemical Properties of 3-Oxetanemethanol

While comprehensive spectroscopic data is not publicly accessible, various suppliers provide
key physical and chemical properties for 3-Oxetanemethanol. This information is crucial for its
handling, storage, and use in experimental settings.
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Property Value Source

CAS Number 6246-06-6 Multiple Vendors
Molecular Formula CaHsO2 [1]

Molecular Weight 88.11 g/mol [1]

Appearance Colorless liquid [2]

Density 1.092 g/mL at 25 °C [1]

Refractive Index n20/D 1.450 [1]

Boiling Point Not specified

Storage Temperature <-20°C [3]

Spectroscopic Analysis Workflow

The structural elucidation and confirmation of 3-Oxetanemethanol would typically follow a

standardized spectroscopic workflow. This process involves sample preparation, acquisition of

spectra using various techniques, and subsequent data analysis to confirm the molecular

structure.
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Sample Preparation

3-Oxetanemethanol Sample
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Caption: General workflow for the spectroscopic analysis of 3-Oxetanemethanol.

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring NMR, IR,
and MS spectra for a small organic molecule like 3-Oxetanemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
o Accurately weigh approximately 5-10 mg of 3-Oxetanemethanol.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCl3).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.

'H NMR Data Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

13C NMR Data Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: Approximately 200-220 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing and Interpretation:
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» Apply Fourier transformation, phase correction, and baseline correction to the acquired Free
Induction Decay (FID).

« Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

e Analyze the chemical shifts (d), splitting patterns (multiplicity), and coupling constants (J) to
elucidate the connectivity of protons and carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Acquire a background spectrum of the clean, empty ATR crystal.

e Place a small drop of neat 3-Oxetanemethanol directly onto the center of the ATR crystal.
o Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

o Spectral Range: Typically 4000-400 cm™1,

e Resolution: 4 cm™1,

e Number of Scans: 16-32 scans are usually sufficient for a neat liquid.

Data Processing and Interpretation:

e The acquired sample spectrum is ratioed against the background spectrum to produce the
final absorbance or transmittance spectrum.
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« ldentify characteristic absorption bands corresponding to specific functional groups. For 3-
Oxetanemethanol, key absorbances would be expected for the O-H stretch of the alcohol,
C-H stretches of the alkyl groups, and the C-O stretches of the ether and alcohol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray
lonization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

» Prepare a dilute solution of 3-Oxetanemethanol (approximately 10-100 pug/mL) in a volatile
solvent such as methanol or acetonitrile.

e The solution may be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

Data Acquisition (Positive ESI Mode):

lonization Mode: Electrospray lonization (ESI), positive ion mode.

Mass Range: A typical scan range would be m/z 50-500.

Capillary Voltage: ~3-5 kV.

Nebulizing Gas Flow: Adjusted to ensure a stable spray.

Drying Gas Temperature and Flow: Optimized to facilitate desolvation.
Data Processing and Interpretation:

« ldentify the molecular ion peak ([M+H]* or [M+Na]*) to confirm the molecular weight of the
compound. For 3-Oxetanemethanol (MW = 88.11), the [M+H]* ion would be expected at
m/z 89.11.
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» Analyze the fragmentation pattern to gain further structural information. Fragmentation of the
oxetane ring and loss of the hydroxymethyl group would be anticipated.

This guide provides a framework for the spectroscopic analysis of 3-Oxetanemethanol. The
successful application of these methodologies will enable researchers to confirm the identity
and purity of this compound, which is essential for its application in drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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